

Technical Guide: NU-7031 Structure-Activity Relationship & Chemical Biology

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Compound of Interest

Compound Name: NU-7031

Cat. No.: B1684132

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Executive Summary

NU-7031 (8-methoxy-4-(morpholin-4-yl)-2H-chromen-2-one) is a synthetic small molecule inhibitor of DNA-dependent protein kinase (DNA-PK). It represents a critical "negative control" or "scaffold probe" in the development of the highly potent NU-7441 series. While **NU-7031** possesses the requisite morpholine ATP-mimetic pharmacophore, its chromen-2-one (coumarin) core exhibits significantly reduced potency (

) compared to the isomeric chromen-4-one scaffold (

for NU-7441). This guide analyzes the structural reasons for this potency shift, providing a masterclass in scaffold hopping and hinge-region binding geometry.

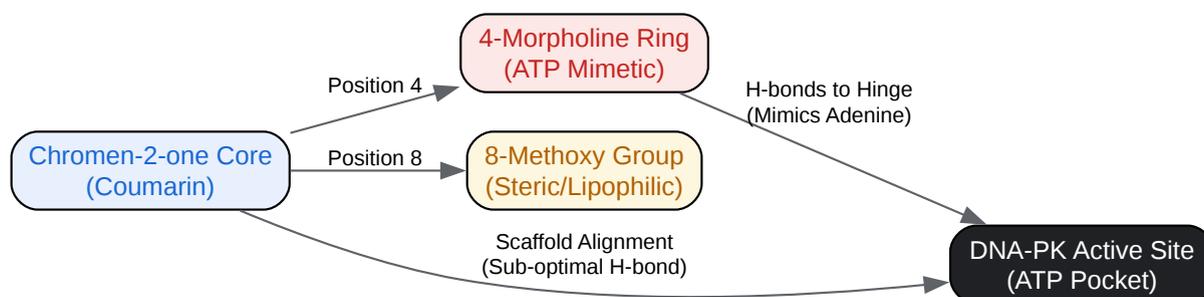
Chemical Architecture & Pharmacophore

NU-7031 is a coumarin derivative characterized by a morpholine ring at the 4-position and a methoxy group at the 8-position.

Feature	Specification
Chemical Name	8-methoxy-4-(morpholin-4-yl)-2H-chromen-2-one
Formula	
Molecular Weight	261.27 g/mol
Core Scaffold	2H-chromen-2-one (Coumarin)
Key Substituents	4-Morpholine (ATP mimetic), 8-Methoxy (Lipophilic handle)
Target	DNA-PK catalytic subunit (DNA-PKcs)

Structural Diagram (Graphviz)

The following diagram illustrates the chemical structure of **NU-7031** and its critical functional groups.



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Caption: Structural decomposition of **NU-7031** showing the coumarin core and key pharmacophores interacting with the DNA-PK active site.

Structure-Activity Relationship (SAR) Analysis

The development of **NU-7031** was part of a "scaffold mapping" exercise to determine the optimal arrangement of the carbonyl oxygen and the morpholine nitrogen for binding to the DNA-PK hinge region (Val-2006).

The Scaffold Hop: Chromen-4-one vs. Chromen-2-one

The primary SAR lesson from **NU-7031** is the criticality of the carbonyl position.

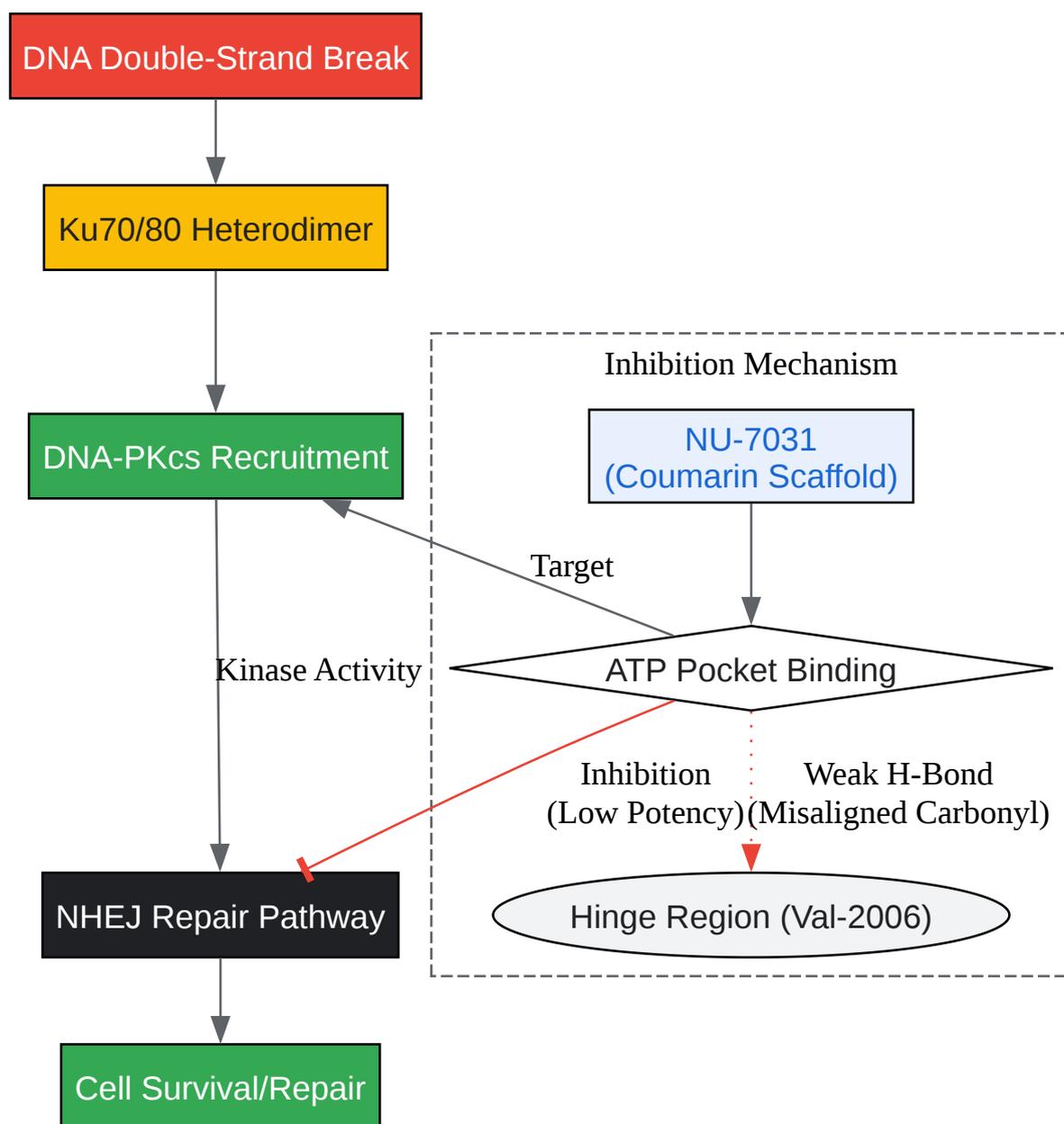
- Chromen-4-one (e.g., NU-7026, NU-7441):
 - The carbonyl oxygen is at position 4, adjacent to the morpholine.
 - Interaction: This oxygen acts as a hydrogen bond acceptor for the backbone NH of the hinge region residue (Val-2006). The morpholine nitrogen acts as a hydrogen bond acceptor/donor pair.
 - Result: High potency (nM range).[1]
- Chromen-2-one (**NU-7031**):
 - The carbonyl oxygen is at position 2. The position 4 (where the morpholine is attached) lacks a carbonyl.
 - Interaction: The geometry is distorted. The carbonyl at position 2 is too far or improperly angled to form the optimal hydrogen bond with the hinge. The ether oxygen (position 1) is a weak acceptor.
 - Result: Reduced potency ().

SAR Data Comparison

Compound	Scaffold	8-Substituent	DNA-PK	Mechanism
NU-7031	Chromen-2-one	Methoxy	1.7 μM	Weak Hinge Binder
NU-7026	Benzochromen-4-one	(Fused Ring)	0.23 μM	Moderate Binder
NU-7441	Chromen-4-one	Dibenzothiophene	0.014 μM	Strong Binder + Hydrophobic Pocket

Mechanistic Pathway Diagram

This diagram details the signaling pathway inhibition and the specific SAR failure mode of **NU-7031**.



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Caption: Pathway map showing DNA-PK activation by DSBs and the weak inhibition interface of **NU-7031** due to scaffold misalignment.

Experimental Protocols

A. Chemical Synthesis of NU-7031

The synthesis typically follows a chlorination-displacement strategy starting from a substituted hydroxycoumarin.

Reagents:

- 2-Hydroxy-3-methoxybenzoic acid (or 2-methoxyphenol derivative)
- Phosphorus oxychloride ()
- Morpholine
- Triethylamine ()

Protocol:

- Cyclization (Core Formation): React 2-hydroxy-3-methoxy-acetophenone with diethyl carbonate in the presence of sodium hydride (NaH) to yield 4-hydroxy-8-methoxy-2H-chromen-2-one.
- Chlorination: Reflux the 4-hydroxy intermediate with neat (or with) for 4 hours.
 - Validation: Monitor by TLC (shift to higher).
 - Workup: Pour onto ice, filter the precipitate to obtain 4-chloro-8-methoxy-2H-chromen-2-one.
- Nucleophilic Substitution: Dissolve the 4-chloro intermediate in ethanol or DMF. Add 2 equivalents of morpholine.
 - Reflux for 2–6 hours.

- Mechanism:[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

displacement of the chloride by the morpholine nitrogen.

- Purification: Evaporate solvent. Recrystallize from ethanol/water to yield **NU-7031** as off-white crystals.

- QC: Verify structure via

-NMR (Look for morpholine peaks at 3.2–3.8 ppm and coumarin protons).

B. DNA-PK Kinase Assay

To verify the

(1.7

), use a radioisotope or fluorescence-based kinase assay.

Materials:

- Purified DNA-PKcs/Ku70/80 complex.
- Substrate: p53 peptide or biotinylated-DNA-PK peptide.
- or fluorescent ATP analog.

Protocol:

- Buffer Prep: 50 mM HEPES (pH 7.5), 10 mM
, 1 mM DTT, 25 mM
-glycerophosphate.
- Activation: Pre-incubate DNA-PK enzyme (20 ng) with sheared calf thymus DNA (10
) for 10 min to activate the kinase.
- Inhibitor Addition: Add **NU-7031** (dissolved in DMSO) in a serial dilution (0.1

to 100

).

- Reaction Start: Add ATP mix (50 cold ATP + tracer). Incubate at 30°C for 30 min.
- Termination: Stop reaction with 30% acetic acid (radioactive) or EDTA (fluorescent).
- Detection: Spot on phosphocellulose paper, wash, and count via scintillation.
- Analysis: Plot % Activity vs. Log[**NU-7031**]. Fit to sigmoidal dose-response curve to extract

References

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- To cite this document: BenchChem. [Technical Guide: NU-7031 Structure-Activity Relationship & Chemical Biology]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1684132#nu-7031-coumarin-derivative-structure-activity-relationship>]

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